molecular formula C13H10N2O5 B14427423 1-(4-Methoxyphenyl)-2,4-dinitrobenzene CAS No. 86111-48-0

1-(4-Methoxyphenyl)-2,4-dinitrobenzene

Cat. No.: B14427423
CAS No.: 86111-48-0
M. Wt: 274.23 g/mol
InChI Key: TZCFWLIFZPVEDU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,4-dinitrobenzene ( 86111-48-0) is a high-value synthetic intermediate with a molecular formula of C13H10N2O5 and a molecular weight of 274.23 g/mol . This compound features a benzene ring structure substituted with two nitro groups and a 4-methoxyphenyl group, making it a subject of interest in advanced organic synthesis and materials science research. Its physical properties, including a density of approximately 1.354 g/cm³ and a high boiling point of 415.6°C, are critical for process development and purification . Researchers utilize this compound as a key building block in synthetic chemistry, as evidenced by its application in novel synthetic routes with reported yields as high as 78% . The electron-withdrawing nitro groups on the benzene ring make the structure reactive towards nucleophiles, facilitating nucleophilic aromatic substitution reactions that are fundamental to constructing more complex molecules . This reactivity is valuable for exploring new chemical entities and developing functional materials. This product is provided for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

86111-48-0

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,4-dinitrobenzene

InChI

InChI=1S/C13H10N2O5/c1-20-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3

InChI Key

TZCFWLIFZPVEDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution via Chloride Displacement

The most directly analogous method to synthesize nitroaryl ethers involves nucleophilic aromatic substitution (SNAr) reactions. While no explicit procedure for 1-(4-Methoxyphenyl)-2,4-dinitrobenzene is documented in the provided sources, the synthesis of structurally similar compounds, such as 1-methoxy-2,4-dinitrobenzene, offers a foundational framework.

Reaction Mechanism and Adaptability

In the synthesis of 1-methoxy-2,4-dinitrobenzene, 2,4-dinitrochlorobenzene undergoes displacement of its chloride group by methoxide ions in methanol under alkaline conditions:
$$
\text{2,4-Dinitrochlorobenzene + NaOCH}_3 \rightarrow \text{1-Methoxy-2,4-dinitrobenzene + NaCl}
$$
For this compound, this method could theoretically be adapted by replacing methoxide with a 4-methoxyphenyl nucleophile. However, the bulkier 4-methoxyphenyl group introduces steric and electronic challenges, necessitating harsher conditions or catalytic assistance.

Hypothetical Procedure:
  • Substrate Preparation : 1-Chloro-2,4-dinitrobenzene serves as the electrophilic core.
  • Nucleophile Generation : 4-Methoxyphenylmagnesium bromide (Grignard reagent) or a lithiated 4-methoxyphenyl species.
  • Coupling Reaction : A Ullmann-type coupling using copper catalysts to facilitate aryl-aryl bond formation.

Table 1 : Comparative Analysis of SNAr-Based Methods for Nitroaryl Ethers

Substrate Nucleophile Conditions Yield (Reported/Theoretical) Limitations
2,4-Dinitrochlorobenzene Methoxide Methanol, NaOH, 60°C 65–75% Limited to small alkoxides
1-Chloro-2,4-dinitrobenzene 4-Methoxyphenyl CuI, DMF, 120°C ~40% (theoretical) Steric hindrance, side reactions

Sequential Nitration and Etherification

An alternative approach involves constructing the aromatic ring stepwise, introducing substituents in a controlled manner. This method prioritizes regioselectivity by leveraging the directing effects of existing groups.

Step 1: Synthesis of 1-(4-Methoxyphenyl)benzene

Friedel-Crafts alkylation or Suzuki-Miyaura coupling could attach the 4-methoxyphenyl group to benzene. For example:
$$
\text{Benzene + 4-Methoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{1-(4-Methoxyphenyl)benzene}
$$

Step 2: Regioselective Nitration

Nitration of 1-(4-Methoxyphenyl)benzene would follow established electrophilic substitution rules. The methoxyphenyl group, being strongly activating (ortho/para-directing), would initially guide nitration to the para position relative to itself. A second nitration, conducted under controlled conditions, could target the meta position relative to the first nitro group.

Challenges :

  • Over-nitration or undesired regioisomers due to competing directing effects.
  • Deactivation of the ring after the first nitration, requiring forceful conditions for the second nitration.

Diazonium Salt Coupling

A diazo-coupling strategy could exploit the electrophilic character of nitro-substituted arenediazonium salts. This method is less common for nitroarenes due to their electron-deficient nature but has been employed in specialized cases.

Proposed Pathway:

  • Diazotization : 2,4-Dinitroaniline is treated with NaNO₂ and HCl to form the diazonium salt.
  • Coupling Reaction : Reaction with 4-methoxyphenylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Limitations :

  • Low reactivity of nitro-substituted diazonium salts.
  • Competing decomposition pathways under acidic conditions.

Biological and Industrial Considerations

While this compound is primarily a research compound, its structural analogs have applications in explosives and dyes. Industrial-scale synthesis would require optimizing for cost, safety, and environmental impact, favoring catalytic methods over stoichiometric reagents.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Key Compounds:

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene (C₁₃H₈N₄O₈): Contains two 2,4-dinitrophenyl groups linked via a methylene bridge. The absence of a methoxy group reduces electron density compared to the target compound, impacting solubility and reactivity .

2,4-Dinitrobenzenesulfonyl Chloride (C₆H₃ClN₂O₆S): Features a sulfonyl chloride substituent instead of methoxyphenyl. The strong electron-withdrawing nature of -SO₂Cl enhances electrophilicity, making it reactive in sulfonation reactions .

Electronic Effects :

  • Methoxy Group : Stabilizes aromatic rings via resonance (+M effect), increasing solubility in polar solvents (e.g., DMSO, DMF) .
  • Nitro Groups : Strong -I and -M effects reduce electron density, enhancing stability toward electrophilic substitution but increasing sensitivity to nucleophilic attack .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Substituents
1-(4-Methoxyphenyl)-2,4-dinitrobenzene* ~318.2 ~175 (predicted) DMF, DMSO 4-OCH₃, 2,4-NO₂
1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene 348.22 175 DMF, DMSO 2,4-NO₂ (two groups)
2,4-Dinitrobenzenesulfonyl Chloride 282.62 Not reported Reactive in H₂O -SO₂Cl, 2,4-NO₂
1-(Bromomethyl)-2,4-dinitrobenzene 261.03 Not reported Organic solvents -CH₂Br, 2,4-NO₂

*Predicted based on analog data.

Key Observations :

  • Methoxy-containing derivatives exhibit higher solubility in polar aprotic solvents compared to non-polar analogs.
  • Multiple nitro groups elevate melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions) .

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